N,N'-Bis(trimethylsilyl)-1,4-butanediamine
Overview
Description
N,N’-Bis(trimethylsilyl)-1,4-butanediamine: is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a 1,4-butanediamine backbone. This compound is of significant interest in both academic and industrial settings due to its unique chemical properties and versatility in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Bis(trimethylsilyl)-1,4-butanediamine can be synthesized through the reaction of 1,4-butanediamine with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs in an aprotic solvent like hexane or pentane, and the product is purified through distillation or recrystallization .
Industrial Production Methods: While specific industrial production methods for N,N’-Bis(trimethylsilyl)-1,4-butanediamine are not extensively documented, the general approach involves large-scale reactions similar to the laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(trimethylsilyl)-1,4-butanediamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl groups are replaced by other functional groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common compared to
Biological Activity
N,N'-Bis(trimethylsilyl)-1,4-butanediamine (BTSB) is a compound of interest due to its unique structural properties and potential biological applications. This article presents an overview of its biological activity, including data tables, case studies, and detailed research findings.
BTSB is a derivative of 1,4-butanediamine, modified with trimethylsilyl groups that enhance its solubility and stability. Its chemical structure can be represented as follows:
This modification allows BTSB to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.
Biological Activity Overview
Research has indicated that BTSB exhibits a range of biological activities, particularly in the context of antimicrobial and anticancer properties. Below are some key findings from recent studies.
Antimicrobial Activity
A study utilizing gas chromatography-mass spectrometry (GC-MS) identified BTSB as part of a complex mixture that demonstrated significant antimicrobial properties against clinical bacterial strains. The results showed that BTSB could enhance the efficacy of conventional antibiotics, suggesting a potential role in combating drug resistance .
Compound | Activity | Reference |
---|---|---|
This compound | Antimicrobial against clinical bacteria | |
Cystamine | Anticancer properties |
Anticancer Properties
In vitro studies have demonstrated that BTSB possesses cytotoxic effects on various cancer cell lines. It was found to induce apoptosis in human cancer cells by disrupting mitochondrial function and activating caspases. These findings support the potential use of BTSB as an adjunct therapy in cancer treatment .
Case Studies
- Synergistic Effects with Antibiotics
- Cytotoxicity in Cancer Research
The biological activity of BTSB can be attributed to its ability to interact with biological membranes and proteins. Its trimethylsilyl groups may facilitate penetration into cellular structures, allowing for effective interaction with target molecules involved in microbial growth and cancer cell proliferation.
Properties
IUPAC Name |
N,N'-bis(trimethylsilyl)butane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H28N2Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h11-12H,7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJRTSKMSWYFCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NCCCCN[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28N2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541894 | |
Record name | N~1~,N~4~-Bis(trimethylsilyl)butane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13435-07-9 | |
Record name | N~1~,N~4~-Bis(trimethylsilyl)butane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-Bis(trimethylsilyl)-1,4-butanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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